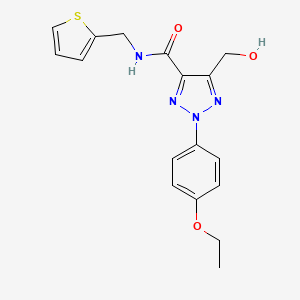![molecular formula C19H19N5OS2 B11397799 5-({[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B11397799.png)
5-({[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex heterocyclic compound. It features a triazole ring, a thiophene ring, and an oxadiazole ring, making it a molecule of significant interest in medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with phenylacetic acid under acidic conditions to form 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol.
S-Alkylation: The triazole thiol is then subjected to S-alkylation using a suitable alkylating agent, such as methyl iodide, to introduce the sulfanyl group.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with thiophene-2-carboxylic acid hydrazide under dehydrating conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.
Substitution: The triazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various alcohols or amines, depending on the specific reduction pathway.
Substitution: A wide range of substituted triazoles and thiophenes, depending on the substituents introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies for its antimicrobial and antifungal properties. The presence of the triazole ring, in particular, is known to enhance biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The unique combination of the triazole, thiophene, and oxadiazole rings may interact with various biological targets, leading to potential therapeutic effects.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or photonic properties, given the presence of multiple heterocyclic rings.
Mechanism of Action
The exact mechanism of action of 5-({[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is still under investigation. it is believed to exert its effects by interacting with key enzymes and receptors in biological systems. The triazole ring, for example, is known to inhibit certain enzymes by binding to their active sites, while the oxadiazole ring may interact with DNA or other cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 2-(thiophen-2-yl)-1,3,4-oxadiazole
- 5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 5-({[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole apart is the combination of three different heterocyclic rings in a single molecule. This unique structure provides multiple sites for chemical modification and potential biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19N5OS2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
5-[[4-ethyl-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H19N5OS2/c1-2-24-16(11-10-14-7-4-3-5-8-14)21-22-19(24)27-13-17-20-18(23-25-17)15-9-6-12-26-15/h3-9,12H,2,10-11,13H2,1H3 |
InChI Key |
SPQWQHLUONMYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CS3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[2-(4-isopropylphenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B11397719.png)
![5-(4-benzylpiperazin-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11397742.png)
![N-[2-(4-Fluorophenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11397747.png)
![2-(5-methoxy-1H-indol-3-yl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11397749.png)
![2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11397754.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11397755.png)
![5-ethyl-3-(3-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11397758.png)
![7-fluoro-1'-propyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11397764.png)
![N-ethyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11397771.png)

![Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11397779.png)

![(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B11397795.png)
![2-[(4-benzylpiperazin-1-yl)carbonyl]-6,8-dimethyl-4H-chromen-4-one](/img/structure/B11397798.png)
